molecular formula C11H17NS B14282737 Cyclohexene, 4-(1-isothiocyanato-1-methylethyl)-1-methyl- CAS No. 133490-05-8

Cyclohexene, 4-(1-isothiocyanato-1-methylethyl)-1-methyl-

Cat. No.: B14282737
CAS No.: 133490-05-8
M. Wt: 195.33 g/mol
InChI Key: PYTUZXYMIOQNAP-UHFFFAOYSA-N
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Description

Cyclohexene, 4-(1-isothiocyanato-1-methylethyl)-1-methyl- is a chemical compound known for its unique structure and properties It is characterized by a cyclohexene ring substituted with an isothiocyanato group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexene, 4-(1-isothiocyanato-1-methylethyl)-1-methyl- typically involves the reaction of cyclohexene derivatives with isothiocyanates under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, 4-(1-isothiocyanato-1-methylethyl)-1-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiocyanato group to amines or other functional groups.

    Substitution: The isothiocyanato group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

Cyclohexene, 4-(1-isothiocyanato-1-methylethyl)-1-methyl- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexene, 4-(1-isothiocyanato-1-methylethyl)-1-methyl- involves its interaction with molecular targets such as enzymes or receptors. The isothiocyanato group is known to react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds and modulation of biological activity. The specific pathways involved depend on the context of its use and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexene derivatives with different substituents, such as:

  • Cyclohexene, 4-(1-isothiocyanato-1-methylethyl)-1-ethyl-
  • Cyclohexene, 4-(1-isothiocyanato-1-methylethyl)-1-propyl-

Uniqueness

Cyclohexene, 4-(1-isothiocyanato-1-methylethyl)-1-methyl- is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where its particular reactivity is desired.

Properties

CAS No.

133490-05-8

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

4-(2-isothiocyanatopropan-2-yl)-1-methylcyclohexene

InChI

InChI=1S/C11H17NS/c1-9-4-6-10(7-5-9)11(2,3)12-8-13/h4,10H,5-7H2,1-3H3

InChI Key

PYTUZXYMIOQNAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1)C(C)(C)N=C=S

Origin of Product

United States

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